2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
Overview
Description
2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C25H26ClN3O4S and its molecular weight is 500.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.1332552 g/mol and the complexity rating of the compound is 797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Electrophysiological Activity
A study by Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of the 1H-imidazol-1-yl moiety as a viable replacement for the methylsulfonylamino group in producing class III electrophysiological activity in the N-substituted benzamide series. This indicates a focus on developing new selective class III agents for cardiac applications (Morgan et al., 1990).
Nonaqueous Capillary Electrophoresis
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including various benzamide derivatives. This method promises effectiveness for quality control in pharmaceutical applications, highlighting the compound's relevance in analytical chemistry (Ye et al., 2012).
Polymer Science Applications
Lin et al. (1990) explored the synthesis and characterization of new aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains. These polymers, derived from benzamide-based compounds, were noted for their solubility in organic solvents and thermal stability, suggesting applications in materials science (Lin et al., 1990).
Metabolic Pathways and Excretion
Yue et al. (2011) investigated the metabolism and excretion of GDC-0449 (vismodegib), a compound structurally related to 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide. The study provided insights into its extensive metabolism and the identification of metabolites, which is crucial for understanding the pharmacokinetics of such compounds in medical research (Yue et al., 2011).
Material Science and Engineering
Saxena et al. (2003) focused on the synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile, where the related benzamide compounds could find applications in the development of high-performance polymers with specific properties like solubility in aprotic polar solvents and high thermal stability (Saxena et al., 2003).
Properties
IUPAC Name |
2-[[2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4S/c1-17-21(26)13-9-15-23(17)29(34(3,32)33)16-24(30)28-22-14-8-7-12-20(22)25(31)27-18(2)19-10-5-4-6-11-19/h4-15,18H,16H2,1-3H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQMLXVSMCWZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.